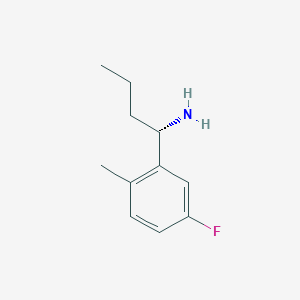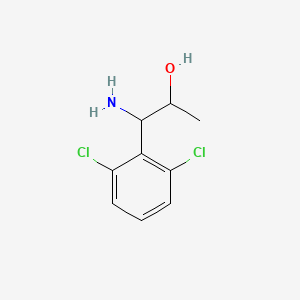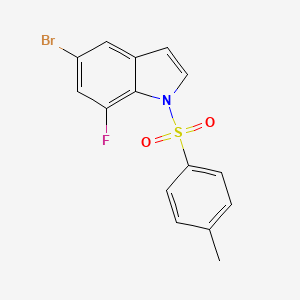
5-Bromo-7-fluoro-1-tosyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-1-tosyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine, fluorine, and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by the introduction of the tosyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination using a fluorinating agent like Selectfluor.
- Tosylation using tosyl chloride in the presence of a base like pyridine.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-fluoro-1-tosyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-7-fluoro-1-tosyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, such as anticancer, antiviral, or anti-inflammatory properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1-tosyl-1H-indole and its derivatives depends on their specific molecular targets. In general, indole derivatives can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, fluorine, and tosyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 7-Bromo-1H-indole
- 5-Fluoro-1H-indole
- 1-Tosyl-1H-indole
Comparison: 5-Bromo-7-fluoro-1-tosyl-1H-indole is unique due to the presence of all three substituents (bromine, fluorine, and tosyl) on the indole ring. This combination of substituents provides distinct chemical properties and reactivity compared to other indole derivatives. For example, the presence of both bromine and fluorine allows for selective substitution reactions, while the tosyl group can act as a protecting group or a leaving group in various reactions.
Properties
Molecular Formula |
C15H11BrFNO2S |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H11BrFNO2S/c1-10-2-4-13(5-3-10)21(19,20)18-7-6-11-8-12(16)9-14(17)15(11)18/h2-9H,1H3 |
InChI Key |
XXKZAIRASRJYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


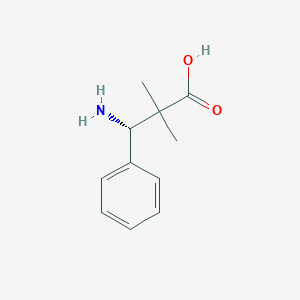
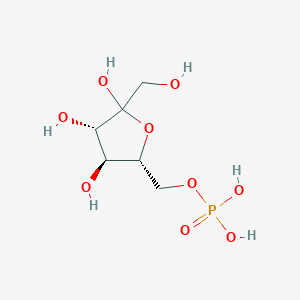
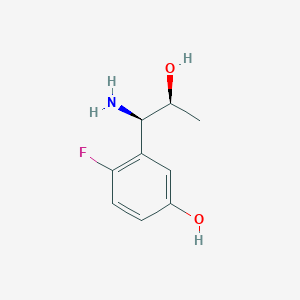
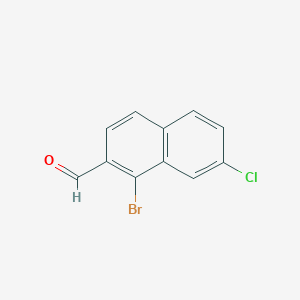
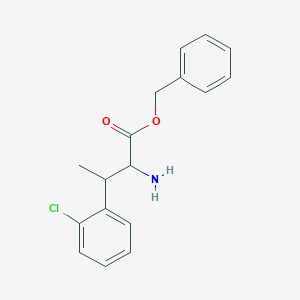

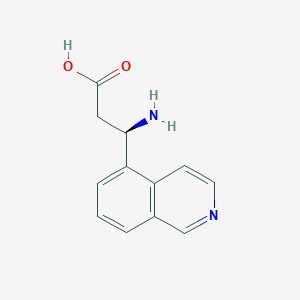
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
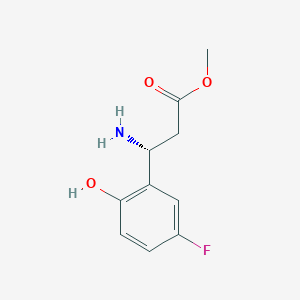
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)


